Cas no 394655-14-2 (3-Pyridinebutanoicacid, a,g-dioxo-)

3-Pyridinebutanoic acid, α,γ-dioxo-, is a pyridine derivative characterized by the presence of two oxo groups at the α and γ positions relative to the carboxylic acid functionality. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive carbonyl groups, which enable diverse transformations, including nucleophilic additions and condensation reactions. Its pyridine core further enhances utility as a building block for heterocyclic compounds. The α,γ-dioxo structure also suggests potential chelating properties, making it relevant in coordination chemistry. High purity grades ensure consistency in research applications, while its well-defined structure supports precise mechanistic studies.
3-Pyridinebutanoicacid, a,g-dioxo- structure
394655-14-2 structure
Product Name:3-Pyridinebutanoicacid, a,g-dioxo-
CAS No:394655-14-2
MF:C9H7NO4
MW:193.156182527542
MDL:MFCD06245355
CID:307551
PubChem ID:516696
Update Time:2025-05-25

3-Pyridinebutanoicacid, a,g-dioxo- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinebutanoicacid, a,g-dioxo-
    • 2,4-Dioxo-4-(pyridin-3-yl)butanoic acid
    • 2,4-DIOXO-4-PYRIDIN-3-YLBUTANOIC ACID
    • 3-Pyridinebutanoicacid,a,g-dioxo
    • CHEMBL177968
    • AKOS005257489
    • 2,4-dioxo-4-(3-pyridyl)butanoic acid
    • MFCD06245355
    • FT-0694450
    • 2,4-Dioxo-4-pyridin-3-ylbutanoic acid, AldrichCPR
    • BDBM50137869
    • DTXSID50333673
    • 394655-14-2
    • 2,4-Dioxo-4-pyridin-3-yl-butyric acid
    • MDL: MFCD06245355
    • Inchi: 1S/C9H7NO4/c11-7(4-8(12)9(13)14)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14)
    • InChI Key: PISWNSJFMUGNKU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC=CC=1)CC(C(=O)O)=O

Computed Properties

  • Exact Mass: 193.03800
  • Monoisotopic Mass: 379.991982
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 58.1
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.44
  • Boiling Point: 465.4 °C at 760 mmHg
  • Flash Point: 235.3 °C
  • Refractive Index: 1.564
  • PSA: 84.33000
  • LogP: 0.30810

3-Pyridinebutanoicacid, a,g-dioxo- Security Information

  • Hazardous Material Identification: Xi

3-Pyridinebutanoicacid, a,g-dioxo- Pricemore >>

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3-Pyridinebutanoicacid, a,g-dioxo- Suppliers

Amadis Chemical Company Limited
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(CAS:394655-14-2)3-Pyridinebutanoicacid, a,g-dioxo-
Order Number:A1158599
Stock Status:in Stock
Quantity:2g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:47
Price ($):1211.0/2364.0
Email:sales@amadischem.com

3-Pyridinebutanoicacid, a,g-dioxo- Related Literature

Additional information on 3-Pyridinebutanoicacid, a,g-dioxo-

Comprehensive Overview of 3-Pyridinebutanoic acid, α,γ-dioxo- (CAS No. 394655-14-2)

3-Pyridinebutanoic acid, α,γ-dioxo- (CAS No. 394655-14-2) is a specialized organic compound with significant applications in pharmaceutical research and fine chemical synthesis. This compound, characterized by its pyridine core and dioxo functional groups, has garnered attention for its potential in drug discovery and biochemical studies. Researchers and industry professionals frequently search for terms like "3-Pyridinebutanoic acid derivatives" and "α,γ-dioxo compounds in medicinal chemistry", reflecting its relevance in modern science.

The structural uniqueness of 3-Pyridinebutanoic acid, α,γ-dioxo- lies in its pyridine ring, a nitrogen-containing heterocycle known for its electron-withdrawing properties. This feature makes it a valuable building block in designing bioactive molecules and catalysts. Recent trends in green chemistry and sustainable synthesis have further highlighted the compound's role in reducing environmental impact, as it can be utilized in atom-efficient reactions.

In the context of drug development, 3-Pyridinebutanoic acid, α,γ-dioxo- is often explored for its potential as a pharmacophore. Its dioxo moieties enable interactions with biological targets, making it a candidate for enzyme inhibition studies. Searches for "pyridine-based drug candidates" and "α,γ-dioxo functional group applications" underscore the compound's prominence in addressing diseases like metabolic disorders and inflammatory conditions.

From a synthetic perspective, CAS No. 394655-14-2 is often discussed alongside multistep organic synthesis and catalytic oxidation methods. Its preparation typically involves oxidation reactions of precursor molecules, a topic frequently queried in academic forums and patent literature. The compound's stability under various conditions also makes it a subject of interest for material science applications, such as coordination polymers and ligand design.

Emerging discussions in AI-driven drug discovery have further amplified the importance of 3-Pyridinebutanoic acid, α,γ-dioxo-. Computational models often use its structural data to predict molecular interactions and binding affinities. Keywords like "machine learning in heterocyclic chemistry" and "pyridine derivatives in silico screening" align with these advancements, showcasing the compound's interdisciplinary appeal.

In summary, 3-Pyridinebutanoic acid, α,γ-dioxo- (CAS No. 394655-14-2) represents a versatile tool in both academic research and industrial applications. Its integration into cutting-edge technologies and alignment with sustainability goals ensure its continued relevance. For those exploring high-value chemical intermediates or novel therapeutic agents, this compound offers a compelling case study.

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Amadis Chemical Company Limited
(CAS:394655-14-2)3-Pyridinebutanoicacid, a,g-dioxo-
A1158599
Purity:99%/99%
Quantity:2g/10g
Price ($):1211.0/2364.0
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